![molecular formula C18H14Cl2Ti 10* B086585 Dichlorobis(indenyl)titanium(IV) CAS No. 12113-02-9](/img/structure/B86585.png)
Dichlorobis(indenyl)titanium(IV)
Overview
Description
Dichlorobis(indenyl)titanium(IV) is an organometallic compound with the empirical formula C18H14Cl2Ti . It is often used in research and has applications in areas such as solar energy and water treatment .
Synthesis Analysis
The synthesis of Dichlorobis(indenyl)titanium(IV) typically involves the use of titanium (IV) chloride . The exact process can vary, but it generally involves reactions with butyl lithium or similar reagents .Molecular Structure Analysis
The molecular weight of Dichlorobis(indenyl)titanium(IV) is 349.08 . Its structure includes two indenyl ligands and two chlorine atoms attached to a titanium atom .Chemical Reactions Analysis
Dichlorobis(indenyl)titanium(IV) is often used as a catalyst in chemical reactions . Its exact role can depend on the specific reaction, but it generally helps to speed up the process.Physical And Chemical Properties Analysis
Dichlorobis(indenyl)titanium(IV) is a solid at room temperature . It has a melting point of 190-200 °C . It is not soluble in water .Scientific Research Applications
Organometallic Compounds
Dichlorobis(indenyl)titanium(IV) is an organometallic compound. Organometallic compounds are widely used in research and industrial applications for their unique reactivity. They play a crucial role in the development of new synthetic strategies .
Catalysts
This compound can serve as a catalyst in various chemical reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Solar Energy Applications
Organometallic compounds like Dichlorobis(indenyl)titanium(IV) have been explored for their potential use in solar energy applications. They can be used in the fabrication of solar cells .
Water Treatment
There’s potential for Dichlorobis(indenyl)titanium(IV) to be used in water treatment processes. Certain organometallic compounds have been found to be effective in the removal of pollutants from water .
High-Temperature Polyimide Dielectric Materials
Dichlorobis(indenyl)titanium(IV) could potentially be used in the development of high-temperature polyimide dielectric materials. These materials are used in capacitors that operate at high temperatures, such as those used in electric vehicles, aerospace, and underground exploration .
Nanotechnology
Nanoparticles of Dichlorobis(indenyl)titanium(IV) may have unique properties that can be exploited in nanotechnology. This could include the development of new materials with enhanced properties .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Dichlorodi-pi-indenyltitanium are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of dichlorodi-pi-indenyltitanium is currently unavailable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
inden-7a-ide;titanium(4+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWZMPUHSDEID-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923691 | |
Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodi-pi-indenyltitanium | |
CAS RN |
12113-02-9 | |
Record name | Bisindenyltitanium dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12113-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Titanium, dichlorodi-pi-indenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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